![molecular formula C8H9ClO2S B1363618 (3-methylphenyl)methanesulfonyl Chloride CAS No. 53531-68-3](/img/structure/B1363618.png)
(3-methylphenyl)methanesulfonyl Chloride
Overview
Description
(3-Methylphenyl)methanesulfonyl chloride is an organic compound with the chemical formula C8H9ClO2S and a molecular weight of 204.67 g/mol . It is a derivative of methanesulfonyl chloride, where the sulfonyl chloride group is attached to a (3-methylphenyl) group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Methylphenyl)methanesulfonyl chloride can be synthesized through the reaction of (3-methylphenyl)methanesulfonic acid with thionyl chloride or phosgene . The general reaction conditions involve heating the reactants under reflux to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the chlorination of (3-methylphenyl)methanesulfonic acid using thionyl chloride or phosgene. The reaction is carried out in a controlled environment to ensure the safety and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to (3-methylphenyl)methanesulfonic acid under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
(3-Methylphenyl)methanesulfonic Acid: Formed by reduction reactions.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
Methanesulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce sulfonyl groups into organic molecules makes it valuable for developing drugs that require specific functional groups for biological activity. For instance, it is used in the synthesis of sulfonamide antibiotics and other therapeutic agents that target bacterial infections and cancer cells.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the utility of (3-methylphenyl)methanesulfonyl chloride in synthesizing novel anticancer agents. One study illustrated how it was used to create sulfonamide derivatives that exhibited significant cytotoxicity against cancer cell lines. The incorporation of the methanesulfonyl group enhanced the pharmacological properties of these compounds, leading to improved efficacy in treating tumors.
Organic Synthesis
Reagent for Functionalization
In organic chemistry, this compound is employed as a reagent for functionalizing various substrates. It can react with alcohols to form methanesulfonate esters, which serve as excellent leaving groups in subsequent nucleophilic substitution reactions. This property is particularly useful in synthesizing complex organic molecules.
Table 1: Reactions Involving this compound
Material Science
Polymer Chemistry
In material science, this compound is utilized in the modification of polymeric materials. It acts as a coupling agent that enhances the mechanical properties and thermal stability of polymers by introducing sulfonic acid functionalities. This modification is crucial for applications requiring durable and heat-resistant materials.
Case Study: Enhancement of Polymer Properties
A study focused on the use of methanesulfonyl chloride to improve the performance characteristics of polyimides. By incorporating sulfonic acid groups into the polymer matrix, researchers achieved significant improvements in thermal stability and solubility, making these materials suitable for high-performance applications in electronics and aerospace.
Environmental Applications
Wastewater Treatment
The compound has also found applications in environmental chemistry, particularly in wastewater treatment processes. Its ability to react with various pollutants allows it to be used as a chemical agent for detoxifying industrial effluents containing heavy metals and organic contaminants.
Mechanism of Action
The mechanism of action of (3-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. This reactivity is utilized in various chemical transformations and modifications of biological molecules .
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the (3-methylphenyl) group.
Tosyl Chloride: Contains a toluene group instead of the (3-methylphenyl) group.
Uniqueness: (3-Methylphenyl)methanesulfonyl chloride is unique due to the presence of the (3-methylphenyl) group, which imparts specific reactivity and properties that are different from other sulfonyl chlorides. This makes it a valuable reagent in organic synthesis and industrial applications .
Biological Activity
(3-Methylphenyl)methanesulfonyl chloride, also known as mesyl chloride, is an organosulfur compound with significant applications in organic synthesis and medicinal chemistry. Its biological activity primarily stems from its ability to act as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme involved in neurotransmission. This article delves into the compound's mechanism of action, biochemical properties, and relevant research findings.
Target Enzyme: Acetylcholinesterase (AChE)
The primary biological target of this compound is acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling. This effect can have various physiological implications, especially in the nervous system where acetylcholine plays a crucial role in muscle contraction and neurotransmission.
Mode of Action
The inhibition of AChE by this compound occurs through a nucleophilic attack on the serine residue in the active site of the enzyme. This interaction prevents the hydrolysis of acetylcholine, resulting in prolonged signaling effects. The compound’s structural similarity to methanesulfonyl fluoride suggests that it may exhibit similar inhibitory effects on AChE.
Chemical Structure
The chemical structure of this compound includes a sulfonyl chloride functional group attached to a methyl-substituted phenyl ring. This configuration contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C8H9ClO2S |
Molecular Weight | 202.67 g/mol |
Functional Groups | Sulfonyl chloride |
Cellular Effects
Due to its AChE inhibitory activity, this compound can influence various cellular processes. Elevated acetylcholine levels may affect cell signaling pathways, gene expression, and cellular metabolism. Research indicates that such modulation can lead to cytotoxic effects in certain cancer cell lines .
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, α-hydroxy-benzylphosphonates synthesized using this compound showed IC50 values indicating effective inhibition of human breast carcinoma cells at concentrations as low as 16.4 μM . Furthermore, other derivatives have been shown to be cytostatic against melanoma cells with IC50 values around 34.9 μM.
Applications in Drug Discovery
The potential applications of this compound extend into drug discovery, particularly as a pharmacophore for developing new therapeutic agents targeting AChE or related pathways. Its ability to modify biomolecules makes it valuable for creating enzyme inhibitors that could serve as novel treatments for diseases such as Alzheimer's.
Properties
IUPAC Name |
(3-methylphenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTNKQWSHVQWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375281 | |
Record name | (3-methylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53531-68-3 | |
Record name | (3-methylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methylphenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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